molecular formula C23H26N4O3S B2774007 4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide CAS No. 1206987-47-4

4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

Cat. No. B2774007
CAS RN: 1206987-47-4
M. Wt: 438.55
InChI Key: MTILUYXCKQUUQZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a benzamide, an imidazole ring, a thioether, and a cyclohexylamino group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the imidazole ring and the benzamide group, for example, could allow for reactions involving these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Organic Photovoltaics (Solar Cells)

The compound’s structure suggests potential as a building block for organic photovoltaic materials. For instance, researchers have synthesized a conjugated polymer called poly(4,8-bis(5-(2-ethylhexyl)furan-2-yl)benzo[1,2-b:4,5-b′]difuran-alt-2,5-didodecyl-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) (P(BDF-FDPP)) for use in organic solar cells. P(BDF-FDPP) exhibits a planar conjugated backbone with minimal torsion, broad absorption up to 940 nm, and energy levels suitable for efficient charge separation. The resulting solar cells achieve a power conversion efficiency (PCE) of 5.55% with a high fill factor (FF) of 0.73 when using DPE as an additive .

Synthetic Methodology

Developing efficient synthetic routes to access this compound is crucial. Researchers could explore visible-light-mediated [3+2] cycloaddition reactions to synthesize naphtho[2,3-b]furan-4,9-diones and related derivatives . Such methodologies contribute to the broader field of organic synthesis.

Photochemistry

Investigating the photoreactivity of this compound is intriguing. Researchers have studied the photolysis of related chromenones at their longest absorption band, shedding light on their behavior in different solvents and under various conditions . Understanding its photochemical properties can guide applications in photophysics and photochemistry.

Mechanism of Action

Without specific context (such as whether this compound is intended to be a drug molecule), it’s difficult to predict the mechanism of action. If it were a drug, its mechanism would depend on its interactions with biological targets .

properties

IUPAC Name

4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c28-21(26-18-5-2-1-3-6-18)16-31-23-24-12-13-27(23)19-10-8-17(9-11-19)22(29)25-15-20-7-4-14-30-20/h4,7-14,18H,1-3,5-6,15-16H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTILUYXCKQUUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

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